2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone
Overview
Description
2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thiosemicarbazone derivative of benzaldehyde that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone is not fully understood. However, research has suggested that this compound may act by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells and viruses. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects that are beneficial for treating various diseases. This compound has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. It has also been shown to reduce the expression of pro-inflammatory cytokines in macrophages, which may be useful in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone in lab experiments is its ability to inhibit the growth of cancer cells and viruses. This makes it a promising candidate for developing new drugs for cancer and viral diseases. However, one limitation of using this compound is its toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the research on 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in combination with other drugs for treating cancer and viral diseases. Additionally, research can focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde thiosemicarbazone has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits anticancer, antiviral, and antibacterial properties. It has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
IUPAC Name |
[(E)-[2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3OS/c16-12-5-3-6-13(17)11(12)9-21-14-7-2-1-4-10(14)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAGDIZRPHXRJK-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)OCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)OCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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